Cas no 19315-71-0 ([3,4'-Bipiperidine]-2,6-dione,3-phenyl-)

[3,4'-Bipiperidine]-2,6-dione,3-phenyl- structure
19315-71-0 structure
Product name:[3,4'-Bipiperidine]-2,6-dione,3-phenyl-
CAS No:19315-71-0
MF:C16H20N2O2
MW:272.342204093933
CID:233107
PubChem ID:13690038

[3,4'-Bipiperidine]-2,6-dione,3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • [3,4'-Bipiperidine]-2,6-dione,3-phenyl-
    • (?à)-Nordexetimide
    • Glutarimide,2-phenyl-2-(4-piperidyl)- (7CI,8CI)
    • Norbenzetimide
    • 3-Phenyl[3,4′-bipiperidine]-2,6-dione (ACI)
    • Glutarimide, 2-phenyl-2-(4-piperidyl)- (7CI, 8CI)
    • (±)-Nordexetimide
    • 3-phenyl-3-piperidin-4-ylpiperidine-2,6-dione
    • SCHEMBL4518817
    • DA-76254
    • AKOS040745059
    • TS-08255
    • 3-phenyl-[3,4'-bipiperidine]-2,6-dione
    • 19315-71-0
    • Nor-benzetimide?
    • EX-A4590
    • Nor-benzetimide
    • HY-43711
    • CS-0091065
    • Nor-benzyl benzetimide
    • Inchi: 1S/C16H20N2O2/c19-14-6-9-16(15(20)18-14,12-4-2-1-3-5-12)13-7-10-17-11-8-13/h1-5,13,17H,6-11H2,(H,18,19,20)
    • InChI Key: WCKABEIXAFZEIO-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C2CCNCC2)(C2C=CC=CC=2)C(=O)N1

Computed Properties

  • Exact Mass: 272.152477885g/mol
  • Monoisotopic Mass: 272.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • XLogP3: 1.3

[3,4'-Bipiperidine]-2,6-dione,3-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC41142-100 mg
Nor-benzetimide
19315-71-0 >98%
100mg
$950.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P887665-50mg
3-phenyl-[3,4-bipiperidine]-2,6-dione
19315-71-0 98%
50mg
¥835.20 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P887665-100mg
3-phenyl-[3,4-bipiperidine]-2,6-dione
19315-71-0 98%
100mg
¥1,405.80 2022-01-13
S e l l e c k ZHONG GUO
S0027-25mg
Norbenzetimide
19315-71-0
25mg
¥10802.61 2022-04-26
DC Chemicals
DC41142-1g
Nor-benzetimide
19315-71-0 >98%
1g
$3600.0 2023-09-15
MedChemExpress
HY-43711-1mg
Nor-benzetimide
19315-71-0
1mg
¥2593 2024-04-19
DC Chemicals
DC41142-1 g
Nor-benzetimide
19315-71-0 >98%
1g
$3600.0 2022-02-28
DC Chemicals
DC41142-250 mg
Nor-benzetimide
19315-71-0 >98%
250mg
$1800.0 2022-02-28
S e l l e c k ZHONG GUO
S0027-5mg
Norbenzetimide
19315-71-0
5mg
¥3579.03 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P887665-25mg
3-phenyl-[3,4-bipiperidine]-2,6-dione
19315-71-0 98%
25mg
¥521.10 2022-01-13

[3,4'-Bipiperidine]-2,6-dione,3-phenyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Synthesis and structure-activity relationship of benzetimide derivatives as human CXCR3 antagonists
Bongartz, Jean-Pierre; Buntinx, Mieke; Coesemans, Erwin; Hermans, Bart; Van Lommen, Guy; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(21), 5819-5823

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Reference
Synthesis and biological evaluation of iodine-125- and iodine-123-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist
Wilson, Alan A.; Dannals, Robert F.; Ravert, Hayden T.; Frost, J. James; Wagner, Henry N. Jr., Journal of Medicinal Chemistry, 1989, 32(5), 1057-62

[3,4'-Bipiperidine]-2,6-dione,3-phenyl- Raw materials

[3,4'-Bipiperidine]-2,6-dione,3-phenyl- Preparation Products

Additional information on [3,4'-Bipiperidine]-2,6-dione,3-phenyl-

Comprehensive Overview of [3,4'-Bipiperidine]-2,6-dione,3-phenyl- (CAS No. 19315-71-0): Properties, Applications, and Research Insights

The compound [3,4'-Bipiperidine]-2,6-dione,3-phenyl- (CAS No. 19315-71-0) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. With its bipiperidine backbone and phenyl substitution, this compound exhibits intriguing physicochemical properties, making it a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its potential role as a scaffold for bioactive molecules, given its ability to modulate molecular interactions in biological systems.

In recent years, the demand for specialty chemicals like [3,4'-Bipiperidine]-2,6-dione derivatives has surged, driven by advancements in medicinal chemistry and catalysis. A growing body of literature explores its utility in designing enzyme inhibitors and receptor modulators, addressing key challenges in neurodegenerative disease research and oncology. The compound's structural versatility allows for precise modifications, enabling scientists to fine-tune solubility, stability, and target affinity—a critical factor in high-throughput screening campaigns.

From a synthetic perspective, CAS 19315-71-0 serves as a pivotal building block in multicomponent reactions (MCRs), which align with the pharmaceutical industry's push toward green chemistry and atom economy. Its ketone functionalities offer reactive sites for reductive amination or cross-coupling reactions, frequently discussed in peer-reviewed journals focusing on organic synthesis optimization. These attributes position it as a candidate for developing next-generation therapeutics with improved pharmacokinetic profiles.

The compound's relevance extends to computational drug design, where its conformational flexibility is modeled using molecular docking simulations. This intersects with trending topics like AI-driven drug discovery, as researchers leverage machine learning algorithms to predict its interactions with protein targets. Such applications are frequently queried in scientific databases, reflecting the broader interest in rational drug development strategies.

Quality control and analytical characterization of [3,4'-Bipiperidine]-2,6-dione,3-phenyl- rely on advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring compliance with ICH guidelines for impurities. This aligns with industry demands for high-purity intermediates, a topic dominating forums on GMP synthesis and regulatory compliance. Furthermore, its stability under various pH conditions makes it suitable for formulations requiring controlled-release mechanisms—a hot topic in preformulation studies.

Emerging discussions also highlight its potential in peptide mimetics and macrocyclic compounds, areas gaining traction due to their applications in targeted drug delivery. As sustainability becomes a priority, synthetic routes for CAS 19315-71-0 are being reevaluated to minimize hazardous waste, resonating with searches on eco-friendly synthesis and catalytic alternatives. These developments underscore the compound's adaptability to evolving industrial benchmarks.

In conclusion, [3,4'-Bipiperidine]-2,6-dione,3-phenyl- represents a multifaceted tool in modern chemistry, bridging gaps between academic research and translational applications. Its continued study promises to unlock novel methodologies for addressing complex diseases while adhering to sustainable practices—a dual focus that dominates contemporary scientific discourse.

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